4-Isopropylbenzoic Acid

Descripción

4-Isopropylbenzoic acid has been reported in Cuminum cyminum, Bridelia retusa, and other organisms with data available.

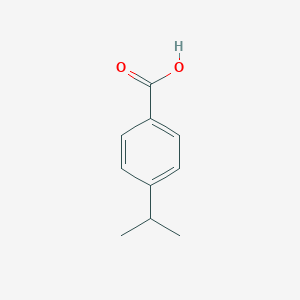

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMXAIVXVKGGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060210 | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.151 mg/mL at 25 °C | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

536-66-3 | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LP0WTM1JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Cumic Acid: Natural Sources, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumic acid, a para-isopropylbenzoic acid, is a naturally occurring monoterpenoid found in various plants, most notably in the seeds of Cuminum cyminum (cumin). This compound has garnered significant interest within the scientific community due to its pronounced biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of cumic acid, including its physicochemical properties, natural distribution, and biosynthetic pathways. It further details experimental protocols for its extraction from natural sources and its microbial production. The guide also summarizes its antifungal efficacy and discusses its mechanism of action, supported by data-driven tables and illustrative diagrams to facilitate understanding and further research in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Cumic acid, systematically known as 4-(1-methylethyl)benzoic acid, is a white crystalline organic compound with the chemical formula C₁₀H₁₂O₂.[1] It is a derivative of benzoic acid with an isopropyl group substituted at the para position. Its presence in various essential oils, particularly from the Apiaceae family, has been well-documented. The growing interest in natural compounds with therapeutic potential has brought cumic acid to the forefront of research, especially for its potent antifungal activity against a range of plant and human pathogens. This guide aims to be a centralized resource for researchers, providing in-depth technical information and actionable protocols.

Physicochemical Properties of Cumic Acid

A thorough understanding of the physicochemical properties of cumic acid is essential for its extraction, purification, and formulation in various applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 115-117 °C | [1] |

| Solubility | Sparingly soluble in water; Soluble in alcohol and ether | [1][2] |

| CAS Number | 536-66-3 | [1] |

Natural Sources and Biosynthesis

Cumic acid is found in a variety of plant species. Its concentration can vary depending on the plant part, geographical location, and harvesting time.

Principal Natural Sources

The most significant natural source of cumic acid is the essential oil of cumin (Cuminum cyminum) seeds.[3][4] It is also found in other plants, including Libocedrus yateensis and Bridelia retusa.[5] The concentration of cumic acid and its immediate precursor, cuminaldehyde, in cumin essential oil can be significant.

| Plant Species | Plant Part | Key Related Compounds and Concentration | Reference |

| Cuminum cyminum (Cumin) | Seeds | Cuminaldehyde (precursor, up to 50.5%), Cumic Acid (Acidity on the basis of Cuminic Acid: 1%) | [6] |

| Libocedrus yateensis | - | Presence of 4-isopropylbenzoic acid reported | |

| Bridelia retusa | - | Presence of this compound reported |

Biosynthesis from p-Cymene

In several microorganisms, cumic acid is a key intermediate in the catabolic pathway of p-cymene, a common monoterpene. Bacteria such as Pseudomonas putida and Burkholderia xenovorans can utilize p-cymene as a carbon source, converting it to cumic acid through a series of enzymatic oxidations.[7][8][9] This microbial transformation presents a potential biotechnological route for the production of cumic acid.

The catabolic pathway in Burkholderia xenovorans LB400 involves the following key steps:

-

p-Cymene is oxidized to p-cumic alcohol by p-cymene monooxygenase.

-

p-Cumic alcohol is then dehydrogenated to p-cumic aldehyde .

-

Finally, p-cumic aldehyde is oxidized to cumic acid .

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of cumic acid, as well as its microbial production.

Extraction of Cumic Acid from Cuminum cyminum Seeds

This protocol describes a laboratory-scale method for the extraction and purification of cumic acid from cumin seeds.

Materials and Reagents:

-

Dried cumin seeds

-

Grinder or mill

-

Methanol (analytical grade)

-

Petroleum ether (analytical grade)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Standard cumic acid for reference

Procedure:

-

Sample Preparation: Grind dried cumin seeds into a fine powder.

-

Extraction: Macerate the cumin seed powder in methanol (e.g., 1:10 w/v) for 48 hours at room temperature in the dark, with occasional agitation.[10]

-

Filtration: Filter the mixture to separate the methanol extract from the solid seed residue.

-

Solvent Evaporation: Concentrate the methanol extract using a rotary evaporator at 40°C to obtain a crude extract.

-

Purification:

-

Wash the crude extract with petroleum ether to remove non-polar compounds like lipids.[10]

-

Further purify the extract using preparative HPLC to isolate cumic acid. The mobile phase and column selection should be optimized based on analytical HPLC analysis.

-

Quantification of Cumic Acid by GC-MS

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Prepare a stock solution of the extracted and purified cumic acid in a suitable solvent (e.g., methanol). Create a series of calibration standards from a certified cumic acid reference standard.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample and standards into the GC.

-

Column: Use a suitable capillary column (e.g., HP-5MS).

-

Oven Program: A typical temperature program could be: start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

-

Quantification: Identify the cumic acid peak based on its retention time and mass spectrum compared to the standard. Construct a calibration curve by plotting the peak area of the standard against its concentration. Use this curve to determine the concentration of cumic acid in the sample.

Microbial Production of Cumic Acid from p-Cymene

This protocol outlines the cultivation of Burkholderia xenovorans LB400 for the biotransformation of p-cymene to cumic acid.

Materials and Reagents:

-

Burkholderia xenovorans LB400 strain

-

M9 minimal medium

-

Glucose (for initial cell growth)

-

p-Cymene (as the inducing substrate)

-

Incubator shaker

-

Centrifuge

-

Solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Inoculum Preparation: Grow a starter culture of B. xenovorans LB400 in M9 minimal medium supplemented with glucose (e.g., 5 mM) at 30°C with shaking until the exponential growth phase is reached.[11]

-

Induction: Harvest the cells by centrifugation, wash with fresh M9 medium, and resuspend in M9 medium containing p-cymene as the sole carbon source (provided in the vapor phase to avoid toxicity).[11]

-

Fermentation: Incubate the culture at 30°C with shaking for a predetermined period (e.g., 24-48 hours), allowing the bacteria to metabolize the p-cymene.

-

Extraction of Cumic Acid:

-

Separate the bacterial cells from the culture medium by centrifugation.

-

Acidify the supernatant to a low pH (e.g., pH 2) with HCl to protonate the cumic acid.

-

Extract the acidified supernatant with an organic solvent such as ethyl acetate.

-

Dry the organic phase (e.g., with anhydrous sodium sulfate) and evaporate the solvent to obtain crude cumic acid.

-

-

Purification and Analysis: Purify the crude product using techniques like column chromatography or preparative HPLC. Confirm the identity and purity of the cumic acid using GC-MS or NMR.

Antifungal Activity of Cumic Acid

Cumic acid has demonstrated significant antifungal activity against a broad spectrum of fungal pathogens. Its efficacy is often quantified by the half-maximal effective concentration (EC₅₀).

| Fungal Species | Activity | EC₅₀ (µg/mL) | Reference |

| Fusarium oxysporum f. sp. cucumerinum | Mycelial Growth Inhibition | 25.66 ± 3.02 | [3] |

| Spore Germination Inhibition | 15.99 ± 2.19 | [3] | |

| Colletotrichum lagenarium | Mycelial Growth Inhibition | 29.53 ± 3.18 | [3] |

| Spore Germination Inhibition | 18.41 ± 2.78 | [3] | |

| Fusarium oxysporum f. sp. niveum | Mycelial Growth Inhibition | 22.53 | |

| Phytophthora capsici | Mycelial Growth Inhibition | 14.54 ± 5.23 | [1][2] |

| Zoospore Germination Inhibition | 6.97 ± 2.82 | [1][2] | |

| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 7.3 |

Mechanism of Antifungal Action

The primary mechanism of antifungal action of cumic acid involves the disruption of the fungal cell membrane.[11] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, cumic acid has been shown to interfere with cellular respiration by decreasing ATP content and ATPase activity.[2]

Conclusion and Future Perspectives

Cumic acid is a promising natural compound with significant potential in agriculture and medicine as an antifungal agent. Its well-defined chemical structure, presence in readily available natural sources, and the potential for microbial production make it an attractive candidate for further development. Future research should focus on optimizing extraction and microbial production processes to improve yields and reduce costs. In-depth studies into its molecular targets and signaling pathways in fungal cells will pave the way for the development of novel and effective antifungal therapies. Furthermore, toxicological and preclinical studies are necessary to establish its safety profile for potential pharmaceutical applications. This guide provides a solid foundation for researchers to embark on or advance their investigations into this multifaceted molecule.

References

- 1. Antifungal Activity and Biochemical Response of Cuminic Acid against Phytophthora capsici Leonian - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antifungal Activity and Action Mode of Cuminic Acid from the Seeds of Cuminum cyminum L. against Fusarium oxysporum f. sp. Niveum (FON) Causing Fusarium Wilt on Watermelon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Potential Value of Natural Product Cuminic Acid against Plant Pathogenic Fungi in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-Cymene pathway in Pseudomonas putida: selective enrichment of defective mutants by using halogenated substrate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudomonas putida—a versatile host for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways, Activates a Stress Response and Reduces the Biofilm Formation in Burkholderia xenovorans LB400 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways, Activates a Stress Response and Reduces the Biofilm Formation in Burkholderia xenovorans LB400 | PLOS One [journals.plos.org]

- 9. p-cymene pathway in Pseudomonas putida: initial reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ifstrj.um.ac.ir [ifstrj.um.ac.ir]

- 11. Sodium Cuminate Inhibits the Mycelial Growth of Penicillium digitatum by Inducing Oxidative Stress and Damaging the Cell Membrane [mdpi.com]

An In-depth Technical Guide on the Physical and Spectral Data of 4-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of 4-Isopropylbenzoic acid, also known as cuminic acid. The information is curated for professionals in research and development, offering detailed experimental protocols and data presented for practical application in laboratory and drug development settings.

Chemical Identity and Physical Properties

This compound is an organic compound with the IUPAC name 4-propan-2-ylbenzoic acid.[1][2] It is recognized by its CAS Number 536-66-3.[1][2][3][4][5][6] This compound is a derivative of benzoic acid, where an isopropyl group is substituted at the para position. It is found naturally in some plants and is noted for its biological activities, including antifungal properties and tyrosinase inhibition.[1][7][8]

Table 1: Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 4-propan-2-ylbenzoic acid | [1][2] |

| Synonyms | Cuminic acid, p-Isopropylbenzoic acid | [1][2][6] |

| CAS Number | 536-66-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][4][6] |

| Molecular Weight | 164.20 g/mol | [1][2][4] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 115 - 120 °C | [1][2][3][4][5] |

| Boiling Point | 271.8 - 272 °C at 760 mmHg | [2][5] |

| Density | 1.162 g/cm³ | [2][5][9] |

| pKa | 4.35 (Predicted) | [2][5] |

| LogP | 3.23 - 3.40 | [1][5] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | 0.151 mg/mL at 25 °C (Slightly soluble) | [1][3][10] |

| Ethanol | Soluble | [3][4][9][10][11] |

| Diethyl Ether | Soluble | [3][10] |

| Sulfuric Acid | Soluble | [3] |

| DMSO | 100 mg/mL (with sonication) | [7] |

Spectral Data

The spectral data are crucial for the structural elucidation and purity assessment of this compound.

Table 3: Summary of Spectral Data for this compound

| Technique | Key Features | References |

| ¹H NMR | Signals corresponding to the isopropyl and aromatic protons are present. | [1][12] |

| IR Spectroscopy | A characteristic broad peak around 3000 cm⁻¹ for the O-H stretch of the carboxylic acid is a key feature. | [1][13] |

| Mass Spectrometry | The molecular ion peak is observed at m/z = 164. | [1][13] |

| UV-Vis Spectroscopy | Absorption maxima are available. | [1] |

| Raman Spectroscopy | Spectral data is available. | [1] |

Experimental Protocols

The following are detailed methodologies for obtaining the physical and spectral data of this compound.

This protocol describes the determination of the melting point range using a standard melting point apparatus.[2][5][14]

-

Sample Preparation: A small amount of dry, finely powdered this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

This method is suitable for determining the boiling point of small quantities of a liquid.[9][12][15]

-

Sample Preparation: A few drops of the liquid sample are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or a suitable heating block.

-

Heating: The sample is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary.

-

Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

This protocol outlines the preparation of a solid sample for IR analysis.[8][16][17]

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground in an agate mortar.

-

Mixing: About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar, and the mixture is thoroughly ground to ensure a homogenous dispersion.

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet should be run for correction.

This protocol provides a general procedure for obtaining a proton NMR spectrum.[4][18]

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Shimming: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

Acquisition: The ¹H NMR spectrum is acquired using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

This protocol details the analysis of a volatile compound by GC-MS.[19][20][21]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL. The solution should be filtered if any particulate matter is present.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The temperature of the column is programmed to increase over time to elute the components based on their boiling points and interactions with the stationary phase.

-

Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.

Visualizations of Logical Relationships and Workflows

The following diagrams illustrate key processes related to this compound.

References

- 1. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. How To [chem.rochester.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. azom.com [azom.com]

- 9. chymist.com [chymist.com]

- 10. uoguelph.ca [uoguelph.ca]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. chemconnections.org [chemconnections.org]

- 13. researchgate.net [researchgate.net]

- 14. pennwest.edu [pennwest.edu]

- 15. chemtips.wordpress.com [chemtips.wordpress.com]

- 16. shimadzu.com [shimadzu.com]

- 17. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Sample preparation GC-MS [scioninstruments.com]

- 21. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Solubility of 4-Isopropylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-isopropylbenzoic acid (also known as cumic acid) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulations, and materials science. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and offers a logical workflow for solvent selection.

Quantitative and Qualitative Solubility of this compound

This compound is a white crystalline solid. Its chemical structure, featuring a carboxylic acid group and an isopropyl group on a benzene ring, dictates its solubility behavior. It is generally characterized as being sparingly soluble in water but soluble in many common organic solvents.

Data Presentation: Solubility Data Summary

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that comprehensive, temperature-dependent solubility data in a wide range of organic solvents is not extensively published in readily accessible literature.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Notes |

| Water | 25 | 0.151 mg/mL[1] | 0.00092 | Sparingly soluble[2][3][4]. Another source reports 152 mg/L[5]. |

| Dimethyl Sulfoxide (DMSO) | 25 | 100 mg/mL | 0.609 | Requires sonication for dissolution[6]. |

| Ethanol | Not Specified | Soluble[2] | - | Specific quantitative data is not available. |

| Methanol | Not Specified | Good solubility[7] | - | Specific quantitative data is not available. |

| Acetone | Not Specified | Good solubility[2][7] | - | Specific quantitative data is not available. |

| Diethyl Ether | Not Specified | Soluble | - | Specific quantitative data is not available. |

| Sulfuric Acid | Not Specified | Soluble[8] | - | Specific quantitative data is not available. |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL[6] | ≥ 0.0152 | Formulation for in vivo studies. |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 mg/mL[6] | ≥ 0.0152 | Formulation for in vivo studies. |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | Not Specified | 2.5 mg/mL[6] | 0.0152 | Formulation for in vivo studies. |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. While specific protocols for this compound are not detailed in the available literature, the following are common and reliable methods used for determining the solubility of carboxylic acids.

a) Isothermal Saturation (Gravimetric Method)

This is a widely used and straightforward method for determining equilibrium solubility.

-

Principle: A saturated solution is prepared by adding an excess amount of the solute to a known volume or mass of the solvent. The system is allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute is then determined by evaporating the solvent from a known amount of the saturated solution and weighing the remaining solid.

-

Detailed Methodology:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent.

-

Agitate the vial in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation or further dissolution.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the acid).

-

Weigh the container with the dried solid residue.

-

The solubility is calculated from the mass of the residue and the volume of the solution taken.

-

b) UV/Vis Spectrophotometry

This method is suitable for compounds that have a chromophore, such as the aromatic ring in this compound.

-

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, according to the Beer-Lambert law. A calibration curve of absorbance versus concentration is first established.

-

Detailed Methodology:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Measure the absorbance of each standard solution at λmax to construct a calibration curve.

-

Prepare a saturated solution as described in the isothermal saturation method.

-

After reaching equilibrium, withdraw an aliquot of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

-

Mandatory Visualization: Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in processes such as synthesis, purification, and formulation. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on desired properties.

Caption: Logical workflow for selecting a suitable solvent system for this compound.

References

- 1. This compound | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Cas 536-66-3,this compound | lookchem [lookchem.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound 536-66-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-イソプロピル安息香酸 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Characterization of p-Isopropylbenzoic Acid

Introduction

p-Isopropylbenzoic acid, also known as Cuminic Acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. It serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. In the context of drug development, understanding the fundamental physicochemical properties of such molecules is paramount. The melting and boiling points are critical indicators of purity and are essential for process development, formulation, and quality control. This document provides a comprehensive overview of the melting and boiling points of p-isopropylbenzoic acid, detailed experimental protocols for their determination, and a logical workflow for sample purification and analysis.

Physical Properties of p-Isopropylbenzoic Acid

The accurate determination of physical constants is fundamental to the characterization of a chemical substance. The melting and boiling points of p-isopropylbenzoic acid are well-documented.

Data Presentation: Physical Constants

| Property | Value | Citations |

| Melting Point | 116-120 °C | [1][2][3] |

| 117-118 °C | [4][5] | |

| Boiling Point | 271.8 °C (at 760 mmHg) | [4] |

| ~272 °C | [2] | |

| Appearance | White crystalline powder | [3] |

| Molecular Weight | 164.20 g/mol | [4] |

| Solubility | Sparingly soluble in water; Soluble in alcohol | [3] |

Experimental Protocols

Accurate determination of melting and boiling points requires meticulous experimental technique. The following protocols outline standard laboratory procedures for characterizing a solid organic compound like p-isopropylbenzoic acid.

Sample Purification via Recrystallization

Prior to any physical measurement, ensuring the purity of the sample is critical, as impurities can depress the melting point and widen its range.[6] Recrystallization is the standard method for purifying solid organic compounds.[1][7]

Methodology:

-

Solvent Selection: Choose a suitable solvent in which p-isopropylbenzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Ethanol or aqueous ethanol mixtures are often suitable for benzoic acid derivatives.

-

Dissolution: Place the crude p-isopropylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling, adding more solvent dropwise until the solid completely dissolves.[9]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[8]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent, which could affect the melting point measurement. This can be done by air drying or in a vacuum oven.[7]

Melting Point Determination

The melting point is the temperature range over which a solid turns into a liquid. For a pure crystalline solid, this range is typically sharp (0.5-1.0°C).[10]

Methodology (Capillary Method):

-

Sample Preparation: Place a small amount of the dry, purified p-isopropylbenzoic acid on a clean, dry surface. Finely crush the crystals into a powder.[11]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 1-2 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (such as a Mel-Temp or Thiele tube).[10][12] The capillary should be positioned adjacent to a thermometer bulb or the apparatus's temperature sensor.

-

Heating: Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point of p-isopropylbenzoic acid (~117°C).

-

Measurement: Decrease the heating rate to approximately 1-2°C per minute.[10] Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample has melted. The melting point is reported as the range T₁ - T₂.[11][13]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] Since p-isopropylbenzoic acid is a solid at room temperature, its boiling point is determined from a molten sample.

Methodology (Thiele Tube or Aluminum Block Method):

-

Sample Preparation: Place a small amount (a few milliliters) of molten p-isopropylbenzoic acid into a small test tube (fusion tube).[15][16]

-

Capillary Inversion: Take a capillary tube and seal one end using a flame.[17] Place this capillary tube, sealed end up, into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer. Place this assembly into a Thiele tube containing heating oil or into a hole in an aluminum heating block.[18] The thermometer bulb and the sample should be at the same level.

-

Heating: Heat the apparatus gently. As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles.

-

Measurement: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[14] Record the ambient atmospheric pressure as the boiling point is pressure-dependent.[16]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the purification and physicochemical characterization of a solid organic compound such as p-isopropylbenzoic acid.

Caption: Logical workflow for sample purification and property analysis.

Applications in Drug Development

p-Isopropylbenzoic acid and its derivatives are valuable in medicinal chemistry. As a structural motif, it can be incorporated into larger molecules to modulate properties like lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME). For instance, it is a known raw material in the synthesis of the anti-diabetic drug Nateglinide.[19] The principles of physicochemical characterization detailed here are universally applicable in the rigorous process of drug discovery and development, where purity and identity are non-negotiable.

References

- 1. Recrystallization [sites.pitt.edu]

- 2. 4-Isopropylbenzoic acid(536-66-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound (536-66-3) for sale [vulcanchem.com]

- 5. This compound | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. athabascau.ca [athabascau.ca]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Home Page [chem.ualberta.ca]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pennwest.edu [pennwest.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. byjus.com [byjus.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. CN1915959A - New method for synthesizing p-isopropyl benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Weight of 4-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 4-Isopropylbenzoic acid, also known as cuminic acid. It covers the theoretical calculation based on its chemical formula and details experimental methodologies for its determination in a laboratory setting. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where precise molecular weight is critical.

Core Properties of this compound

This compound is an organic compound with the chemical formula C₁₀H₁₂O₂.[1][2][3][4][5][6] It is classified as a carboxylic acid and a derivative of benzoic acid, where an isopropyl group is attached to the para (4-position) of the benzene ring.[1][2][3]

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][5] |

| Molecular Weight (Calculated) | 164.20 g/mol | [1][2][3][4][6] |

| CAS Number | 536-66-3 | [2][3][5][6] |

| Melting Point | 117-120 °C | [3][7] |

| Water Solubility | 0.151 mg/mL at 25 °C | [8] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₁₀H₁₂O₂.

The calculation is as follows:

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 120.11 + 12.096 + 31.998 = 164.204 u

This value is typically expressed in grams per mole ( g/mol ) for macroscopic calculations.

Experimental Determination of Molecular Weight

Several experimental techniques can be employed to determine the molecular weight of this compound. The choice of method often depends on the required accuracy, the amount of sample available, and the nature of the substance.

Titration

Titration is a classic and cost-effective method for determining the equivalent weight of an acidic or basic compound. For a monoprotic acid like this compound, the equivalent weight is equal to its molecular weight.

Experimental Protocol:

-

Preparation of Standardized NaOH Solution: Prepare a sodium hydroxide (NaOH) solution of a known concentration (e.g., 0.1 M) and standardize it against a primary standard like potassium hydrogen phthalate (KHP).

-

Sample Preparation: Accurately weigh a sample of this compound (approximately 0.2 g) and dissolve it in a suitable solvent, such as ethanol, as it has limited solubility in water.[1][7]

-

Titration Setup: Add a few drops of a suitable indicator, such as phenolphthalein, to the dissolved this compound solution.[1]

-

Titration Process: Titrate the this compound solution with the standardized NaOH solution until the endpoint is reached, indicated by a persistent faint pink color.[1]

-

Calculation: The molecular weight (MW) can be calculated using the following formula:

MW = (mass of acid in g × 1) / (volume of NaOH in L × Molarity of NaOH)

(Assuming a 1:1 molar ratio for the reaction between the monoprotic acid and NaOH)

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides a highly accurate determination of the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak in the mass spectrum with the highest m/z value typically corresponds to the molecular ion (M+ or M-), from which the molecular weight can be directly determined.

Freezing Point Depression

Freezing point depression is a colligative property that can be used to determine the molar mass of a solute. The principle is that the freezing point of a solvent is lowered when a solute is dissolved in it, and the extent of this depression is proportional to the molality of the solution.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble and for which the cryoscopic constant (Kf) is known. Camphor or cyclohexane are common choices in educational settings.

-

Determine the Freezing Point of the Pure Solvent: Carefully measure the freezing point of a known mass of the pure solvent.

-

Prepare the Solution: Accurately weigh a known amount of this compound and dissolve it in the previously used solvent.

-

Determine the Freezing Point of the Solution: Measure the freezing point of the prepared solution.

-

Calculation: The molecular weight (MW) of the solute can be calculated using the following formula:

ΔTf = Kf × m

where:

-

ΔTf is the freezing point depression (Freezing point of pure solvent - Freezing point of solution)

-

Kf is the cryoscopic constant of the solvent

-

m is the molality of the solution (moles of solute / kg of solvent)

By rearranging the formula, the moles of solute can be determined, and subsequently, the molecular weight (mass of solute / moles of solute).

-

Logical Workflow for Molecular Weight Determination

The following diagram illustrates a logical workflow for determining the molecular weight of this compound, from initial characterization to experimental verification.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Using Freezing Point Depression to Determine the Molar Mass of an Unknown – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 4. cerritos.edu [cerritos.edu]

- 5. extension.uga.edu [extension.uga.edu]

- 6. Experiment 9: Molecular Weight Determination using Freezing Point Depression | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

The Natural Occurrence of 4-Isopropylbenzoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Isopropylbenzoic acid, also known as cuminic acid, is an aromatic monoterpenoid naturally present in various plants. This compound and its derivatives are of significant interest to the scientific community due to their wide range of biological activities, including notable antifungal properties. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, with a focus on quantitative data, experimental protocols for its analysis, and its biosynthetic origins.

Natural Occurrence and Quantitative Data

This compound has been identified as a metabolite in several plant species. The most well-documented sources are Cumin (Cuminum cyminum) and Bridelia retusa. While its presence is confirmed in these species, the concentration can vary significantly based on the specific plant part, geographical origin, and the extraction and analytical methods employed.

A study focusing on the volatile oil of Cuminum cyminum seeds revealed that after fractionation by silica gel column chromatography, one particular fraction (VO-1) was exceptionally rich in cuminic acid, comprising 97.9% of this fraction. Other analyses of cumin seed essential oil have reported acidity levels, attributed to cuminic acid, ranging from 0.36% to 1.8%.[1]

Table 1: Quantitative Occurrence of this compound in Cuminum cyminum

| Plant Material | Extraction Method | Analytical Method | Fraction | Concentration (%) | Reference |

| Cumin (Cuminum cyminum) Seeds | Volatile Oil Extraction, Silica Gel Column Chromatography | GC-MS | VO-1 | 97.9 | [2] |

| Cumin (Cuminum cyminum) Seed Essential Oil | Not Specified | Titration (Acidity) | Whole Oil | 0.36 - 1.8 | [1] |

Biosynthesis of this compound

This compound is an aromatic monoterpenoid, and its biosynthesis is rooted in the broader isoprenoid pathway in plants. Isoprenoids are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

Monoterpenes are typically derived from the MEP pathway. The biosynthesis of this compound likely proceeds through the formation of geranyl diphosphate (GPP) from IPP and DMAPP. GPP then undergoes a series of cyclizations and subsequent oxidation reactions to form the aromatic ring and the carboxylic acid group. The final steps likely involve the oxidation of p-cymene or a related monoterpene.

References

An In-depth Technical Guide on the Biological Activity of 4-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbenzoic acid, also known as cuminic acid, is an aromatic monoterpenoid found in various plants, notably in the stem bark of Bridelia retusa and the seeds of Cuminum cyminum (cumin).[1][2][3] This compound has garnered significant interest within the scientific community for its diverse biological activities, particularly its potent antifungal properties and its specific mode of enzyme inhibition. Its potential applications range from agricultural fungicides to therapeutic agents, making it a subject of ongoing research and development.

This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antifungal and enzyme-inhibiting effects. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its properties.

Antifungal Activity

This compound has demonstrated significant antifungal activity against a broad spectrum of plant pathogenic fungi. Its efficacy has been quantified through various in vitro and in vivo studies, highlighting its potential as a natural alternative to synthetic fungicides.

Quantitative Antifungal Data

The antifungal potency of this compound has been determined against several fungal species, with EC50 values (the concentration that causes 50% of the maximum effect) for mycelial growth inhibition and zoospore germination being key metrics.

| Fungal Species | Assay Type | Mean EC50 (µg/mL) | Reference |

| Valsa mali (7 strains) | Mycelial Growth Inhibition | 4.956 ± 0.281 | [4] |

| Fusarium oxysporum f. sp. niveum | Mycelial Growth Inhibition | 22.53 | [5] |

| Phytophthora capsici (54 isolates) | Mycelial Growth Inhibition | 14.54 ± 5.23 | [6] |

| Phytophthora capsici (54 isolates) | Zoospore Germination | 6.97 ± 2.82 | [6] |

| Fusarium oxysporum f. sp. cucumerinum (5 strains) | Mycelial Growth Inhibition | 25.66 ± 3.02 | [2] |

| Fusarium oxysporum f. sp. cucumerinum (5 strains) | Spore Germination | 15.99 ± 2.19 | [2] |

| Colletotrichum lagenarium (4 strains) | Mycelial Growth Inhibition | 29.53 ± 3.18 | [2] |

| Colletotrichum lagenarium (4 strains) | Spore Germination | 18.41 ± 2.78 | [2] |

Additionally, a concentration of 200 µg/mL of this compound has been shown to completely inhibit the growth of Phytophthora capsici, Sclerotinia sclerotiorum, and Rhizoctonia cerealis.[3][7][8]

Mechanism of Antifungal Action

The antifungal activity of this compound is multifaceted, involving direct effects on the fungal pathogen and indirect effects through the enhancement of host plant defense mechanisms.

-

Disruption of Fungal Cell Integrity: Treatment with this compound leads to a significant increase in the permeability of the fungal cell membrane.[4][5] This disruption of the membrane's barrier function is a key aspect of its fungicidal action. Morphological changes observed in treated fungi include the dissolution of mycelia, a reduction in branching, and cellular swelling.[4]

-

Enzyme Inhibition: The compound has been shown to decrease the activity of pectinases, which are crucial enzymes for many plant pathogens to break down the host's cell walls.[4]

-

Enhancement of Plant Defenses: this compound can induce a defense response in the host plant. Studies have shown an increase in the activity of peroxidase (POD) and phenylalanine ammonia-lyase (PAL) in plant leaves treated with the compound.[6] These enzymes are involved in the plant's defense pathways, suggesting that this compound can help bolster the plant's own resistance to fungal infection.

Enzyme Inhibition: Mushroom Tyrosinase

This compound is a well-characterized inhibitor of mushroom tyrosinase, a copper-containing enzyme involved in melanogenesis and enzymatic browning.

Inhibition Kinetics

Studies have demonstrated that this compound acts as a reversible and uncompetitive inhibitor of the diphenolase activity of mushroom tyrosinase.[3][9] In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. The inhibitory strength of p-alkylbenzoic acids, including this compound, increases with the length and hydrophobicity of the alkyl group.[9]

Metabolism

In biological systems, this compound can be metabolized by cytochrome P450 enzymes. Specifically, the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to catalyze the oxidation of this compound, resulting in both hydroxylation and desaturation products.[10][11] This metabolic pathway is of interest for understanding the compound's fate in biological systems and for potential biocatalytic applications.

Toxicology and Safety

Available safety data indicates that this compound is an irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][5] The toxicological properties have not been fully investigated.[6] An intraperitoneal lethal dose (LD50) in mice has been reported as >500 mg/kg.[12] A study on the cytotoxicity of cumin volatile oil, which contains cuminic acid, showed that isolated cuminic acid had an IC50 of 6 µg/ml against the Hep-G2 human hepatocellular carcinoma cell line.[3]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research for assessing the biological activities of this compound.

Antifungal Assays

1. Mycelial Growth Inhibition Assay

-

Objective: To determine the effect of this compound on the vegetative growth of fungi.

-

Methodology:

-

Prepare Potato Dextrose Agar (PDA) medium and amend with various concentrations of this compound (dissolved in a solvent like DMSO, with a solvent control included).

-

Pour the amended PDA into sterile Petri dishes.

-

Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.[13]

-

Incubate the plates at a suitable temperature (e.g., 28°C) in the dark.

-

Measure the diameter of the fungal colony at regular intervals (e.g., 12, 24, 36 hours).[13]

-

Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(C-d) - (T-d)] / (C-d) x 100%, where C is the colony diameter of the control and T is the colony diameter of the treatment, and d is the diameter of the initial mycelial plug.[13]

-

Determine the EC50 value by probit analysis of the inhibition data.

-

2. Cell Membrane Permeability Assay

-

Objective: To assess the impact of this compound on the integrity of the fungal cell membrane.

-

Methodology: This is often assessed by measuring the leakage of intracellular contents, such as electrolytes or UV-absorbing materials. A general procedure involves:

-

Grow the fungus in a liquid medium to a certain density.

-

Expose the fungal mycelia to different concentrations of this compound for a specific duration.

-

Separate the mycelia from the supernatant.

-

Measure the electrical conductivity or the absorbance of the supernatant at a specific wavelength (e.g., 260 nm for nucleic acids) to quantify the leakage.

-

3. Pectinase Activity Assay

-

Objective: To measure the effect of this compound on the activity of pectinase secreted by fungi.

-

Methodology:

-

Prepare a crude enzyme extract from fungal cultures grown with and without this compound.

-

The assay mixture typically contains a pectin substrate (e.g., 0.5% citrus pectin in a suitable buffer like 0.1 M citrate buffer, pH 5.8).[14]

-

Initiate the reaction by adding the enzyme extract to the substrate solution and incubate at a controlled temperature (e.g., 30°C).[14]

-

The amount of reducing sugars (e.g., galacturonic acid) released due to pectinase activity is quantified. This can be done using the dinitrosalicylic acid (DNS) method, where the absorbance is measured spectrophotometrically (e.g., at 540 nm).[8][15][16]

-

One unit of pectinase activity is often defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.[15]

-

Enzyme Inhibition Assay

1. Mushroom Tyrosinase Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

-

Methodology:

-

Prepare a reaction mixture in a 96-well plate containing a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.8), mushroom tyrosinase enzyme, and various concentrations of this compound.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes at 25°C).[17]

-

Initiate the reaction by adding the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine).

-

Monitor the formation of dopachrome by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm or 510 nm) over time using a microplate reader.[17][18]

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - B_control) - (A_sample - B_sample)] / (A_control - B_control) x 100, where A is the absorbance with the enzyme and B is the absorbance without the enzyme.[19]

-

For kinetic studies, vary the concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots to determine the type of inhibition and the inhibition constants (Ki and K'i).

-

Cytotoxicity Assay

1. MTT Assay

-

Objective: To assess the cytotoxic effect of this compound on cell viability.

-

Methodology:

-

Seed cells (e.g., Hep-G2) in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 540 nm).

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.[10]

-

Conclusion

This compound is a natural compound with significant and well-documented biological activities. Its potent antifungal effects, stemming from a multi-pronged mechanism of action, make it a promising candidate for the development of novel, environmentally friendly fungicides. Furthermore, its specific uncompetitive inhibition of mushroom tyrosinase provides a valuable tool for studying enzyme kinetics and for potential applications in the cosmetic and food industries. The information presented in this technical guide, including quantitative data, mechanistic insights, and detailed experimental approaches, serves as a comprehensive resource for scientists and researchers working on the development and application of this versatile molecule. Further research into its in vivo efficacy, safety profile, and formulation will be crucial for translating its potential into practical applications.

References

- 1. chemos.de [chemos.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. zjps.journals.ekb.eg [zjps.journals.ekb.eg]

- 4. echemi.com [echemi.com]

- 5. This compound | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(536-66-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Screening and Molecular Identification of Pectinase Producing Microbes from Coffee Pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. hrpub.org [hrpub.org]

- 11. researchgate.net [researchgate.net]

- 12. RTECS NUMBER-DH3850500-Chemical Toxicity Database [drugfuture.com]

- 13. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fao.org [fao.org]

- 15. jabonline.in [jabonline.in]

- 16. mdpi.com [mdpi.com]

- 17. This compound [himedialabs.com]

- 18. The unravelling of the complex pattern of tyrosinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

4-Isopropylbenzoic acid safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 4-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (also known as cumic acid), intended for use by professionals in research and development environments. The following sections detail the substance's hazards, safe handling procedures, emergency protocols, and the experimental basis for these recommendations.

Substance Identification and Properties

This compound is a white crystalline solid.[1][2] It is characterized by a benzene ring substituted with a carboxylic acid group and an isopropyl group.[2] While sparingly soluble in water, it is soluble in organic solvents like ethanol and acetone.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 536-66-3 | [1][4] |

| Molecular Formula | C10H12O2 | [1][5] |

| Molecular Weight | 164.20 g/mol | [5] |

| Appearance | White to off-white powder/crystalline powder | [1][6] |

| Odor | Odorless | [1] |

| Melting Point | 117-120 °C | [3] |

| Boiling Point | 271.8°C at 760 mmHg | [5] |

| Flash Point | 128.1±16.2°C | [5] |

| Solubility in Water | Slightly soluble (0.151 mg/mL at 25 °C) | [7][8] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [1][9] |

The signal word for this substance is "Warning".[1]

Experimental Protocols for Hazard Determination

The hazard classifications listed above are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are designed to ensure the reproducibility and reliability of chemical safety data.

Acute Oral Toxicity (OECD Guideline 423)

This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute oral toxicity of a substance to enable its classification.[9] The substance is administered orally to a group of experimental animals at one of a series of defined doses.[9] The absence or presence of compound-related mortality in one step determines the next step of dosing.[9] This method allows for the ranking and classification of substances according to the Globally Harmonised System (GHS).[9]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline provides a method to assess the potential for a substance to cause skin irritation or corrosion.[7] It recommends a sequential testing strategy, often beginning with validated in vitro or ex vivo tests to minimize animal testing.[7] In the in vivo test, the substance is applied in a single dose to a small area of skin on an animal, with untreated skin serving as a control.[7] The degree of irritation is scored at specified intervals to evaluate the severity and reversibility of the effects.[10]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[4] Similar to skin irritation testing, it advocates for a weight-of-the-evidence analysis of existing data and the use of in vitro tests before resorting to in vivo studies.[1] In the in vivo test, the substance is applied in a single dose to the conjunctival sac of one eye of an animal, with the other eye serving as a control.[4] The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

-

Handling :

-

Wash hands and any exposed skin thoroughly after handling.[9]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Use only outdoors or in a well-ventilated area.[9]

-

Do not get in eyes, on skin, or on clothing.[9]

-

Avoid ingestion and inhalation.[9]

-

Minimize dust generation and accumulation.[6]

-

-

Storage :

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Caption: Recommended PPE for handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[1][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[1]

-

Protective Equipment : As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1]

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Caption: Workflow for responding to a this compound spill.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] Available data indicates that it causes skin, eye, and respiratory irritation.[1][6] There is no data available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1]

Disclaimer

The information provided in this document is based on the present state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not be construed as guaranteeing any specific property of the product.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Synthesis of 4-Isopropylbenzoic Acid from p-Cymene: A Detailed Protocol for Researchers

Application Note

Introduction

4-Isopropylbenzoic acid, also known as cumic acid, is a valuable organic compound utilized as an intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] This document provides a comprehensive protocol for the synthesis of this compound through the oxidation of p-cymene, a readily available starting material derived from renewable resources like terpenes.[2][3] The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a selection of methods with varying catalysts and reaction conditions.

Overview of Synthetic Approach

The primary route for the synthesis of this compound from p-cymene involves the selective oxidation of the methyl group on the aromatic ring.[4][5] This transformation can be achieved using various oxidizing agents and catalytic systems, each with its own advantages in terms of yield, selectivity, and reaction conditions. This document outlines protocols utilizing common laboratory oxidants such as potassium permanganate, as well as catalytic systems employing transition metals like cobalt and manganese with molecular oxygen or air as the terminal oxidant.[5][6] Careful control of reaction parameters is crucial to favor the formation of the desired carboxylic acid and minimize the formation of byproducts resulting from the oxidation of the isopropyl group.[4]

Experimental Protocols

Protocol 1: Oxidation with Potassium Permanganate

This protocol describes a classical laboratory-scale synthesis of this compound using a strong oxidizing agent, potassium permanganate.

Materials:

-

p-Cymene (99%)

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Acetic acid (optional, as co-solvent)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath